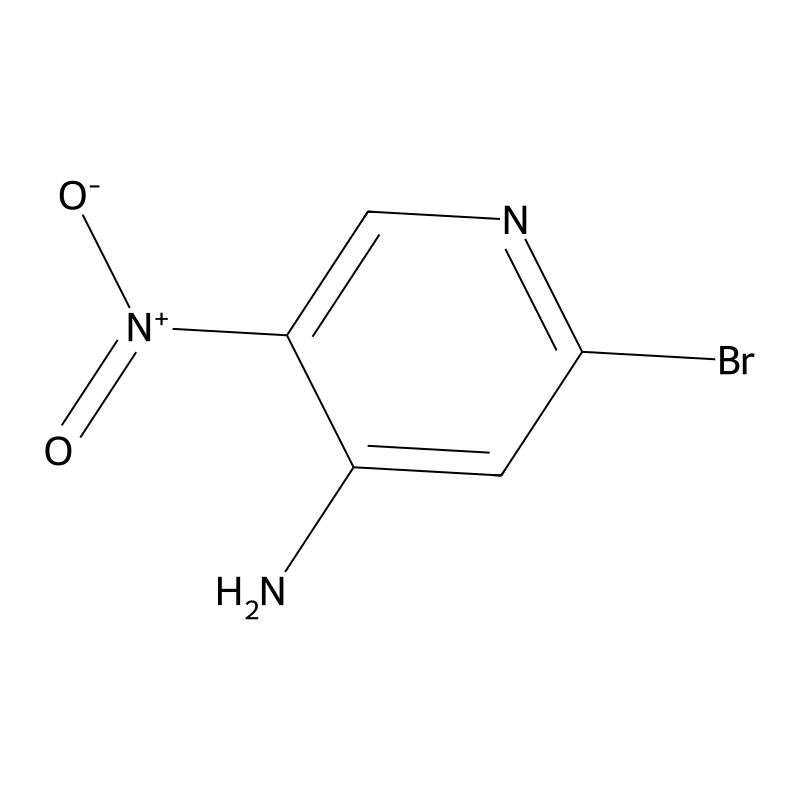

2-Bromo-5-nitropyridin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Bromo-5-nitropyridin-4-amine is an organic molecule with the chemical formula C5H4BrN3O2. It has been synthesized through various methods, including nitration of 2-bromo-4-aminopyridine with fuming nitric acid and subsequent bromination of 4-amino-5-nitropyridine []. Researchers have employed different techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) to characterize the synthesized compound [].

Potential Applications:

While the specific scientific research applications of 2-Bromo-5-nitropyridin-4-amine are not extensively documented, its chemical structure suggests potential in various research areas:

- Medicinal Chemistry: The presence of the nitro and amine functional groups suggests potential exploration for their reactivity in various biological processes. However, further research is needed to evaluate its specific medicinal properties.

- Material Science: The aromatic ring structure and the presence of different functional groups could be of interest for investigating its potential applications in areas like organic electronics or crystal engineering. However, specific studies demonstrating its suitability for these applications are currently limited.

- Organic Synthesis: The bromo and nitro groups can serve as reactive sites for further functionalization, potentially making 2-Bromo-5-nitropyridin-4-amine a valuable intermediate for the synthesis of more complex molecules. However, further exploration of its reactivity and synthetic utility is necessary.

2-Bromo-5-nitropyridin-4-amine is an organic compound with the molecular formula C₆H₅BrN₄O₂. It features a bromine atom and a nitro group attached to a pyridine ring, specifically at the 2 and 5 positions, respectively, while an amino group is located at the 4-position. This compound is characterized by its unique structural properties that make it a subject of interest in various chemical and biological studies.

The compound undergoes nucleophilic substitution reactions, particularly with amines. For instance, reactions involving 3-bromo-4-nitropyridine have shown that amines can replace the bromine atom, leading to different products through mechanisms such as the S_NAr (nucleophilic aromatic substitution) pathway. The presence of the nitro group significantly influences the reactivity and selectivity of these reactions, often leading to unexpected migration of substituents under certain conditions .

2-Bromo-5-nitropyridin-4-amine exhibits notable biological activity, particularly in the realm of medicinal chemistry. It has been investigated for its potential as an antibacterial agent and as a precursor in synthesizing biologically active compounds. The structure allows for interactions with biological targets, making it a candidate for drug development .

Several synthesis methods have been explored for 2-Bromo-5-nitropyridin-4-amine:

- Nucleophilic Substitution: This method involves reacting 3-bromo-4-nitropyridine with various amines under controlled conditions to yield the desired product.

- Reduction Reactions: Reduction of nitro groups in related compounds can also lead to the formation of this compound.

- Cyclization Reactions: Some synthetic routes involve cyclization processes where intermediates containing bromine and nitro groups are transformed into the final product through careful manipulation of reaction conditions .

The applications of 2-Bromo-5-nitropyridin-4-amine span across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting bacterial infections.

- Material Science: The compound can be used in developing new materials with specific electronic or optical properties.

- Chemical Research: It is utilized in studies exploring nucleophilic substitution mechanisms and other fundamental chemical processes .

Several compounds share structural similarities with 2-Bromo-5-nitropyridin-4-amine, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Bromo-4-nitropyridine | Bromine at position 3, nitro at position 4 | Different reactivity patterns |

| 4-Bromo-5-nitropyridin-2-amine | Bromine at position 4, nitro at position 5 | Potentially different biological activity |

| 2-Amino-5-bromo-4-methyl-3-nitropyridine | Amino and methyl groups present | Altered solubility and reactivity |

| 2-Bromo-N-methyl-5-nitropyridin-4-amine | Methyl substitution on nitrogen | Variation in biological interaction |

These compounds illustrate how modifications in substituent positions can significantly influence both chemical behavior and biological activity, highlighting the uniqueness of 2-Bromo-5-nitropyridin-4-amine within this class of chemicals .

The development of 2-bromo-5-nitropyridin-4-amine emerged from the broader exploration of functionalized pyridine derivatives in the mid-to-late 20th century, when researchers began systematically investigating the properties and synthetic utility of halogenated nitropyridines. While specific historical records regarding the initial discovery of this particular compound are limited in the available literature, its development can be traced to the growing interest in creating versatile building blocks for pharmaceutical synthesis. The compound gained prominence as synthetic methodologies for preparing substituted pyridines became more sophisticated, particularly with advances in regioselective synthesis techniques.

The historical significance of 2-bromo-5-nitropyridin-4-amine is closely tied to the evolution of heterocyclic chemistry and the recognition that strategically substituted pyridine derivatives could serve as powerful synthetic intermediates. Early work in this area focused on developing efficient methods for introducing multiple functional groups onto the pyridine ring while maintaining regioselectivity. The compound's emergence as a commercially viable synthetic intermediate occurred as pharmaceutical companies recognized the need for advanced building blocks that could facilitate the construction of complex drug molecules.

Research into this compound has been particularly driven by its potential as a precursor for drug candidates in development, with studies demonstrating its utility in regioselective pyridine synthesis via novel intermediates. The development of efficient synthetic routes to 2-bromo-5-nitropyridin-4-amine has been an ongoing area of research, with various groups contributing to improvements in yield, selectivity, and scalability of preparation methods.

Structural Features: Pyridine Core and Functional Group Distribution

2-Bromo-5-nitropyridin-4-amine exhibits a distinctive molecular architecture based on a pyridine ring system with three different functional groups strategically positioned to create unique electronic and steric environments. The molecular formula is C₅H₄BrN₃O₂, with a molecular weight of 218.01 grams per mole. The compound's structure features a six-membered aromatic heterocycle containing one nitrogen atom, which serves as the foundation for the substitution pattern that defines its chemical behavior.

The bromine atom at position 2 provides a reactive site for various substitution reactions, while simultaneously exerting electron-withdrawing effects that influence the overall electronic distribution of the molecule. The nitro group at position 5 acts as a strong electron-withdrawing substituent, significantly activating the pyridine ring toward nucleophilic substitution reactions, particularly at positions ortho and para to the nitro group. The amino group at position 4 introduces electron-donating character, creating an interesting balance of electronic effects across the ring system.

The spatial arrangement of these functional groups creates a molecule with unique reactivity patterns. The presence of both electron-withdrawing groups (bromine and nitro) and an electron-donating group (amino) on the pyridine scaffold results in a compound with interesting electronic distribution that influences its chemical behavior significantly. This electronic environment makes the compound particularly suitable for various synthetic transformations, including cross-coupling reactions, nucleophilic substitutions, and reduction processes.

The structural features of 2-bromo-5-nitropyridin-4-amine also contribute to its solubility characteristics, with the compound showing limited water solubility but good solubility in polar organic solvents such as chloroform and methanol, particularly when heated. The crystalline nature of the compound and its thermal stability make it suitable for various synthetic applications requiring elevated temperatures or purification through recrystallization procedures.

Significance in Organic Synthesis and Heterocyclic Chemistry

2-Bromo-5-nitropyridin-4-amine occupies a central position in modern heterocyclic chemistry due to its versatility as a synthetic building block for constructing complex organic molecules. The compound's significance stems from its ability to participate in a wide range of chemical transformations while maintaining the structural integrity of the pyridine core. This versatility has made it an invaluable intermediate in the synthesis of pharmaceutically relevant compounds and materials with specialized properties.

The strategic positioning of functional groups in 2-bromo-5-nitropyridin-4-amine enables multiple synthetic pathways for molecular elaboration. The bromine substituent serves as an excellent leaving group for various substitution reactions, including palladium-catalyzed cross-coupling reactions that can introduce diverse aryl and heteroaryl groups. The nitro group provides opportunities for reduction to generate amino derivatives, while the existing amino group can participate in condensation reactions, acylation processes, and other nitrogen-centered transformations.

Recent research has demonstrated the compound's utility in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling reactions, highlighting its role in advanced pharmaceutical synthesis. Additionally, the compound has been employed in the synthesis of 2-pyridyl analogs and in the preparation of substituted 5-nitro-2-ethynylpyridines through Sonogashira reactions with terminal acetylenes. These applications underscore the compound's importance in contemporary synthetic organic chemistry.

The significance of 2-bromo-5-nitropyridin-4-amine extends beyond traditional organic synthesis to include its role in drug discovery and development. The compound serves as a key intermediate for creating molecules with potential biological activity, particularly in the development of compounds targeting various therapeutic areas. The ability to systematically modify the pyridine core through the reactive sites provided by the bromine, nitro, and amino groups makes this compound an excellent platform for structure-activity relationship studies in medicinal chemistry.

Furthermore, the compound's role in heterocyclic chemistry extends to its use in preparing more complex ring systems, including quinolines, pyrimidines, and other fused heterocycles. The electron-withdrawing nature of the nitro group and the nucleophilic character of the amino group create opportunities for cyclization reactions that can generate structurally diverse heterocyclic frameworks. This capability has made 2-bromo-5-nitropyridin-4-amine a valuable starting material for researchers investigating new heterocyclic scaffolds for various applications in chemistry and materials science.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant